molecular formula C23H29ClN2O5 B283214 N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

Cat. No. B283214
M. Wt: 448.9 g/mol
InChI Key: LRTQUXODBVAPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to reduce the levels of certain inflammatory markers in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide in lab experiments is its potential anticancer and anti-inflammatory properties. It has also been found to have low toxicity in animal models. However, one of the limitations is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide. One potential direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a drug delivery system for targeted cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has potential applications in scientific research due to its unique properties. Its complex synthesis method may be a limitation, but its potential anticancer and anti-inflammatory properties make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is a complex process that involves multiple steps. The first step involves the reaction of 5-chloro-2-morpholin-4-ylphenol with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate product, which is then treated with an acid such as hydrochloric acid to yield the final product.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

Molecular Formula

C23H29ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C23H29ClN2O5/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(27)25-18-15-17(24)7-8-19(18)26-9-11-28-12-10-26/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,25,27)

InChI Key

LRTQUXODBVAPFW-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.